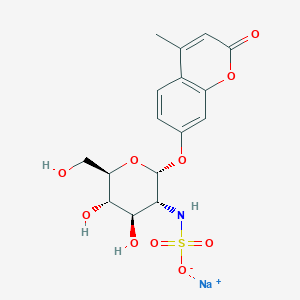

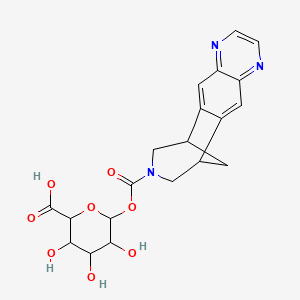

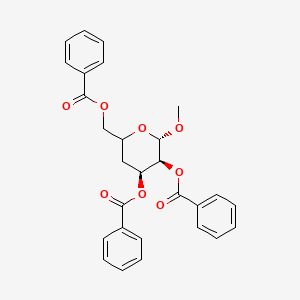

(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" belongs to a class of organic compounds known for their role in the synthesis of nucleoside analogues and other molecules with potential biological activities. These compounds often serve as intermediates in the synthesis of more complex molecules used in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of related compounds involves multi-step reaction sequences from simpler sugars or sugar analogues. For example, Mathé, Imbach, and Gosselin (1999) described the synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a precursor for beta-L-nucleoside analogues, from L-xylose with a 38% overall yield, highlighting the complex nature of synthesizing such molecules (Mathé, Imbach, & Gosselin, 1999).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives has been explored using X-ray diffraction methods. For instance, Krajewski et al. (1983) investigated the crystal and molecular structures of related compounds, providing insights into the conformational preferences of the sugar rings in these molecules (Krajewski et al., 1983).

Chemical Reactions and Properties

Carbohydrate derivatives undergo a variety of chemical reactions, including halogenation, acetylation, and deoxygenation, to yield structurally diverse compounds. Ferrier and Tyler (1980) explored the photo-bromination of carbohydrate derivatives, offering a route to synthesize D-xylo-hexos-5-ulose derivatives and α-L-idopyranosides, demonstrating the versatility of chemical reactions involving such compounds (Ferrier & Tyler, 1980).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Preparative Techniques and Structural Insights : The preparation and structural elucidation of compounds closely related to "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" serve as fundamental steps toward understanding their chemical properties and potential applications. The oxidation of tetra-O-benzoyl-α- and β-D-glucopyranose leads to derivatives from which benzoic acid can be eliminated, showcasing methods to synthesize and manipulate carbohydrate-based compounds (Lundt & Pedersen, 1974). Another study discusses the synthesis of 3-substituted 2-deoxy-4-thio-D-erythro-pentofuranose derivatives from L-arabinose, highlighting a cost-effective approach to synthesizing nucleosides (Ait‐Sir et al., 1996).

Chemical Transformations and Novel Derivatives : Research on the synthesis of anti-HIV-active nucleosides from 1,J,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose illustrates the utility of these compounds in generating therapeutically relevant molecules (Wysocki et al., 1991). Similarly, the synthesis of novel 5-azacytosine nucleosides for anticancer activity demonstrates the potential of these compounds in medicinal chemistry (Tiwari et al., 2003).

Applications in Drug Development

Antiviral and Anticancer Compounds : The derivatives of "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" have been explored for their potential in developing antiviral and anticancer agents. For instance, nucleoside analogs synthesized from related compounds have shown efficacy in preclinical studies, indicating their potential in treating diseases (Saito, Morii, & Matsuura, 1983).

Synthetic Pathways for Nucleoside Analogues : The preparation of 1,5-di-O-benzoyl-2,3-dideoxy-3-fluoro-D-erythro-pentofuranose and its use as a glycosylating agent showcases the compound's role in creating nucleoside analogues, highlighting its significance in pharmaceutical synthesis (Mikhailopulo et al., 1993).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-OOMBGRCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676171 |

Source

|

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

CAS RN |

145416-96-2 |

Source

|

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)